4-(1-Piperidinyl)-2-butanol
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Overview
Description
4-(1-Piperidinyl)-2-butanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Piperidinyl)-2-butanol can be achieved through several methods. One common approach involves the reaction of piperidine with butanone under catalytic hydrogenation conditions. This reaction typically requires a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Piperidinyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated derivatives .
Scientific Research Applications
4-(1-Piperidinyl)-2-butanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Piperidinyl)-2-butanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions .
Comparison with Similar Compounds
Piperidine: A basic heterocyclic amine with a similar structure.
4-Piperidino-Piperidine: Another piperidine derivative with distinct pharmacological properties.
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory effects.
Uniqueness: 4-(1-Piperidinyl)-2-butanol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other piperidine derivatives and enhances its utility in various applications .
Properties
CAS No. |
71648-40-3 |
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Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-piperidin-1-ylbutan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-9(11)5-8-10-6-3-2-4-7-10/h9,11H,2-8H2,1H3 |
InChI Key |
ZXAPAKFRWAWSKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1CCCCC1)O |
Origin of Product |
United States |
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